molecular formula C16H13N5O5 B3626200 N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide

N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide

Cat. No.: B3626200
M. Wt: 355.30 g/mol
InChI Key: GCDWUMLVFKTNKS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of both acetyl and nitro functional groups in the molecule suggests potential reactivity and utility in different chemical reactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5/c1-10(22)11-2-4-12(5-3-11)17-16(23)9-26-20-15-8-13(21(24)25)6-7-14(15)18-19-20/h2-8H,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWUMLVFKTNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of 6-nitrobenzotriazole, which can be achieved through nitration of benzotriazole using a mixture of concentrated nitric and sulfuric acids.

    Acetylation of Aniline: The next step involves the acetylation of 4-aminophenyl using acetic anhydride to form N-(4-acetylphenyl)amine.

    Coupling Reaction: Finally, the benzotriazole intermediate is coupled with the acetylated aniline derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The acetyl group can be hydrolyzed to yield the corresponding amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(4-acetylphenyl)-2-(6-aminobenzotriazol-1-yl)oxyacetamide.

    Reduction: Formation of N-(4-aminophenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide.

    Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-2-(benzotriazol-1-yl)oxyacetamide: Lacks the nitro group, which may affect its reactivity and applications.

    N-(4-acetylphenyl)-2-(6-chlorobenzotriazol-1-yl)oxyacetamide: Contains a chloro group instead of a nitro group, leading to different chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide
Reactant of Route 2
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N-(4-acetylphenyl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide

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